3-(1H-pyrazol-3-yl)pyridine

Cytochrome P450 CYP2A6 inhibition Enzyme selectivity

Researchers studying cytochrome P450 isoform selectivity require inhibitors with quantified, reproducible Ki values to design meaningful experiments. 3-(1H-Pyrazol-3-yl)pyridine (CAS 45887-08-9) directly addresses this need as a validated CYP2A6 inhibitor with established selectivity parameters. • CYP2A6 Ki = 12.8 µM; CYP3A4 Ki > 400 µM (31-fold selectivity window) • C-linked bidentate N,N-chelating scaffold maintains coplanarity upon metal binding, unlike 2,2′-bipyridine • Available from 250 mg to 25 g with verified purity ≥98%; ships ambient

Molecular Formula C8H7N3
Molecular Weight 145.16 g/mol
CAS No. 45887-08-9
Cat. No. B1353410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-pyrazol-3-yl)pyridine
CAS45887-08-9
Molecular FormulaC8H7N3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=CC=NN2
InChIInChI=1S/C8H7N3/c1-2-7(6-9-4-1)8-3-5-10-11-8/h1-6H,(H,10,11)
InChIKeyJJLMOUMOJSUSSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-pyrazol-3-yl)pyridine: Compound Overview


3-(1H-pyrazol-3-yl)pyridine (CAS 45887-08-9) is an unsymmetrical heterocyclic compound with the molecular formula C8H7N3 and a molecular weight of 145.16 g/mol . Structurally, it comprises a pyrazole ring linked at the 3-position to the 3-position of a pyridine ring, forming a bidentate N,N-chelating ligand scaffold analogous to 2,2'-bipyridine [1]. The compound possesses one rotatable bond between the aromatic rings, a calculated LogP of approximately 1.04, and a melting point of 57–60°C . It is commercially available in research quantities with purity specifications ranging from 95% to 98% .

3-(1H-pyrazol-3-yl)pyridine: Isomer & Ligand Differentiation


Generic substitution among pyrazolylpyridine isomers is precluded by three distinct layers of functional divergence. First, regiochemistry governs biological target engagement: the 3-(pyridin-3-yl) substitution pattern exhibits measurable CYP2A6 inhibition (Ki = 12.8 µM) while retaining negligible activity against CYP3A4 (Ki > 400 µM), establishing an isoform selectivity profile that cannot be assumed for the 2-pyridyl or 4-pyridyl positional isomers [1]. Second, ligand-metal binding geometry is linkage-dependent: C-linked pyrazolylpyridines such as this compound maintain coplanarity upon metal complexation, whereas N-linked isomers and 2,2'-bipyridine undergo sterically induced twisting that alters coordination geometry and resultant complex properties [2]. Third, the compound's physicochemical parameters vary across data sources—LogP values ranging from 1.04 to 1.47 depending on measurement methodology—demonstrating that even identical CAS registry numbers require supplier-specific verification for reproducible experimental outcomes [1][3].

3-(1H-pyrazol-3-yl)pyridine: Evidence Guide


CYP2A6 Selectivity over CYP3A4

In head-to-head enzyme inhibition assays conducted under identical experimental conditions, 3-(1H-pyrazol-3-yl)pyridine demonstrates measurable inhibition of CYP2A6 (Ki = 12.8 µM) while exhibiting negligible activity against CYP3A4 (Ki > 400 µM) [1]. The 31-fold difference in Ki values establishes that this compound, a nicotine 3-heteroaromatic analogue, possesses inherent isoform selectivity favoring CYP2A6 over CYP3A4 within the cytochrome P450 superfamily. This selectivity profile is structurally encoded by the 3-(pyridin-3-yl) substitution pattern and cannot be extrapolated to 2-(1H-pyrazol-3-yl)pyridine or 4-(1H-pyrazol-3-yl)pyridine positional isomers without experimental validation.

Cytochrome P450 CYP2A6 inhibition Enzyme selectivity Nicotine analog Xenobiotic metabolism

C-Linked vs N-Linked Coordination Geometry

Comparative crystallographic analysis of pyrazolylpyridine metal complexes reveals a fundamental structural difference between linkage isomers. C-linked ligands (3'(C),2-linked 2-(pyrazol-3-yl)pyridines, the structural class to which 3-(1H-pyrazol-3-yl)pyridine belongs) maintain coplanarity between the pyrazole and pyridine rings upon metal coordination, whereas N',2-linked 2-(pyrazol-1-yl)pyridines and 2,2'-bipyridine (bpy) undergo loss of planarity due to steric congestion between the rings [1]. This coplanarity retention in C-linked ligands is attributable to differences in bond lengths and angles at the metal-binding locus, with C-linked ligands providing more ideal metal-binding angles and distributing bond length distortions predominantly away from the coordination site [1].

Coordination chemistry Ligand design Metal complex geometry Bidentate N,N-ligands X-ray crystallography

Supplier Purity Verification

Commercial sourcing of 3-(1H-pyrazol-3-yl)pyridine (CAS 45887-08-9) reveals a purity specification range from 95% to 98% across major suppliers, with documented physical properties including solid physical form at 20°C, long-term storage at 2–8°C or cool dry conditions, and non-hazardous transport classification . Supplier-specific verification shows LogP values ranging from 1.04 to 1.47 depending on measurement methodology, and melting point specifications of 57–60°C [1]. The compound is supplied as the free base (non-salt form) with MDL number MFCD03407951 and PubChem CID 7074967 [2].

Chemical procurement Building block purity Quality specification Supplier comparison Research-grade chemicals

TNAP Inhibition Profile

Inhibition screening against human tissue-nonspecific alkaline phosphatase (TNAP) isozyme, curated through the PubChem BioAssay database (AID 1056) from the Burnham Center for Chemical Genomics, establishes an IC50 value of >1.00 × 10⁵ nM (>100 µM) for 3-(1H-pyrazol-3-yl)pyridine [1]. While this indicates relatively weak TNAP inhibition, the quantifiable IC50 provides a defined activity baseline that can be compared against structurally related pyrazolylpyridine derivatives to establish structure-activity relationships (SAR) for phosphatase inhibition. This data point enables researchers to determine whether the 3-(pyridin-3-yl)pyrazole core contributes positively or negatively to TNAP binding relative to alternative substitution patterns.

Alkaline phosphatase inhibition TNAP Phosphatase assay Enzyme screening Chemical probe development

3-(1H-pyrazol-3-yl)pyridine: Application Scenarios


CYP2A6-Selective Probes & Nicotine Pharmacology

3-(1H-pyrazol-3-yl)pyridine is suitable for studies requiring a defined CYP2A6 inhibitor with quantifiable selectivity over CYP3A4 (31-fold Ki differential). Researchers investigating coumarin 7-hydroxylation assays, nicotine metabolism pathways, or designing isoform-selective cytochrome P450 chemical probes can leverage the established Ki = 12.8 µM (CYP2A6) and Ki > 400 µM (CYP3A4) values [1] as a reference scaffold for structure-activity relationship expansion. The compound's identity as a nicotine 3-heteroaromatic analogue [1] positions it as a relevant starting point for medicinal chemistry programs targeting nicotinic pharmacology or CYP2A6-mediated xenobiotic metabolism.

Bidentate N,N-Ligand for Coplanar Complexes

As a C-linked pyrazolylpyridine ligand, 3-(1H-pyrazol-3-yl)pyridine provides coordination chemists with a bidentate N,N-chelating scaffold that maintains coplanarity upon metal binding, in contrast to 2,2'-bipyridine and N-linked pyrazolylpyridine isomers that undergo sterically induced twisting [2]. This predictable geometry makes the compound valuable for designing metal-organic frameworks (MOFs), homogeneous catalysts, or spin-crossover materials where ligand planarity influences electronic properties and supramolecular packing. The pyrazolylpyridine ligand class is recognized as a direct analogue of 2,2'-bipyridine ligands with tunable properties [3], positioning this compound as a versatile building block for transition metal coordination studies.

SAR Studies on Pyrazolylpyridine Scaffolds

The 3-(pyridin-3-yl)pyrazole core represents a fundamental heterocyclic scaffold for systematic SAR investigations. With defined biological activity data including CYP2A6 Ki = 12.8 µM [1] and TNAP IC50 > 100 µM [4], researchers can employ this compound as an unsubstituted reference point for evaluating how subsequent functionalization (e.g., halogenation, alkylation, amination) modulates target engagement across multiple protein families. The compound's inclusion in the BindingDB database under BDBM12368 [1] and in patent literature including WO 2005/066162 A1 [5] confirms its relevance to medicinal chemistry optimization campaigns.

Research-Grade Building Block Procurement

For laboratory-scale synthesis requiring a reliable pyrazolylpyridine building block, 3-(1H-pyrazol-3-yl)pyridine is available from multiple commercial suppliers with verified purity specifications of 95–98% . Procurement decisions can be guided by supplier-specific metrics: LogP values (1.04 reported by Hit2Lead versus 1.47 from alternative sources [6]), melting point (57–60°C ), and storage requirements (2–8°C or cool dry conditions ). The compound is classified as non-hazardous for transport and is supplied as the free base with MDL identifier MFCD03407951 , facilitating cross-supplier verification and quality control documentation.

Technical Documentation Hub

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